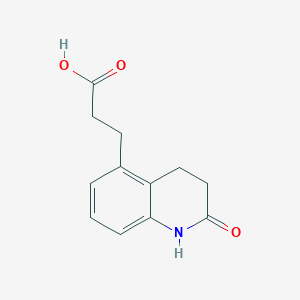
3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid is a quinoline derivative with a propanoic acid side chain. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through alkylation reactions. For example, the quinoline derivative can be reacted with a suitable alkyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives, potentially altering its biological properties.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, modifying its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives with different properties.
Scientific Research Applications
3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. It serves as a starting material for various chemical transformations and studies on reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential antimicrobial, antiviral, and anticancer activities. It is used in assays to study its effects on different biological targets.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are tested for their efficacy and safety in preclinical and clinical studies.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. It is also employed in the synthesis of intermediates for other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupt viral replication, or induce apoptosis in cancer cells. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but have a hydroxyl group at the 4-position. They exhibit different biological activities and are used in various therapeutic applications.
Indole Derivatives: Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities. They are used in the treatment of various diseases, including cancer and infectious diseases.
Quinolinyl-pyrazoles: These compounds combine the quinoline core with a pyrazole ring, resulting in unique biological properties. They are investigated for their potential as anticancer and anti-inflammatory agents.
Uniqueness
3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid is unique due to its specific structure, which combines the quinoline core with a propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11-6-5-9-8(4-7-12(15)16)2-1-3-10(9)13-11/h1-3H,4-7H2,(H,13,14)(H,15,16) |
InChI Key |
LQNMMPHTDIOFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













